Cas no 2445793-57-5 (Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate)

Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate 化学的及び物理的性質
名前と識別子
-
- Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate
- potassium 3-methyl-2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoate
- EN300-26977565
- 2445793-57-5
-
- インチ: 1S/C7H12N4O2.K/c1-4(2)5(7(12)13)6-8-10-11(3)9-6;/h4-5H,1-3H3,(H,12,13);/q;+1/p-1
- InChIKey: JMSDHSSHOYVACY-UHFFFAOYSA-M
- ほほえんだ: [K+].[O-]C(C(C1N=NN(C)N=1)C(C)C)=O
計算された属性
- せいみつぶんしりょう: 222.05190709g/mol
- どういたいしつりょう: 222.05190709g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 202
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.7Ų
Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26977565-0.25g |
potassium 3-methyl-2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoate |
2445793-57-5 | 95.0% | 0.25g |
$524.0 | 2025-03-20 | |
Enamine | EN300-26977565-0.5g |
potassium 3-methyl-2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoate |
2445793-57-5 | 95.0% | 0.5g |
$824.0 | 2025-03-20 | |
Enamine | EN300-26977565-5.0g |
potassium 3-methyl-2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoate |
2445793-57-5 | 95.0% | 5.0g |
$3065.0 | 2025-03-20 | |
Aaron | AR028NCI-2.5g |
potassium3-methyl-2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoate |
2445793-57-5 | 95% | 2.5g |
$2873.00 | 2025-02-16 | |
Aaron | AR028NCI-10g |
potassium3-methyl-2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoate |
2445793-57-5 | 95% | 10g |
$6275.00 | 2023-12-15 | |
Aaron | AR028NCI-1g |
potassium3-methyl-2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoate |
2445793-57-5 | 95% | 1g |
$1479.00 | 2025-02-16 | |
Aaron | AR028NCI-100mg |
potassium3-methyl-2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoate |
2445793-57-5 | 95% | 100mg |
$529.00 | 2025-02-16 | |
Enamine | EN300-26977565-0.05g |
potassium 3-methyl-2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoate |
2445793-57-5 | 95.0% | 0.05g |
$245.0 | 2025-03-20 | |
Enamine | EN300-26977565-10.0g |
potassium 3-methyl-2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoate |
2445793-57-5 | 95.0% | 10.0g |
$4545.0 | 2025-03-20 | |
Enamine | EN300-26977565-0.1g |
potassium 3-methyl-2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)butanoate |
2445793-57-5 | 95.0% | 0.1g |
$366.0 | 2025-03-20 |
Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate 関連文献
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoateに関する追加情報
Introduction to Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate (CAS No. 2445793-57-5)
Compound with the CAS number 2445793-57-5 and the product name Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The chemical structure of this compound consists of a potassium salt derivative of a butanoate ester, incorporating a 2-methyltetrazole moiety, which contributes to its distinctive pharmacological profile.
The Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate compound is particularly noteworthy for its role in the development of novel therapeutic agents. Recent research has highlighted its potential as a precursor in the synthesis of bioactive molecules targeting various physiological pathways. The presence of the 2-methyltetrazole group is particularly interesting, as it is known to exhibit significant pharmacological activity, including antimicrobial and anti-inflammatory properties. This makes the compound a valuable candidate for further exploration in drug discovery.
In the realm of medicinal chemistry, the development of new derivatives that can modulate biological processes is crucial. The Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate compound has been studied for its ability to interact with specific enzymes and receptors, potentially leading to the creation of drugs with improved efficacy and reduced side effects. The potassium moiety in the compound also suggests a role in maintaining electrolyte balance, which is essential for numerous physiological functions.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of compounds like Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate with greater accuracy. These computational models have been instrumental in identifying potential lead compounds for further development. The integration of machine learning algorithms has further enhanced the ability to screen large libraries of compounds efficiently, accelerating the drug discovery process.
The synthesis of Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate involves a series of carefully orchestrated chemical reactions that highlight the expertise required in modern organic synthesis. The process typically begins with the preparation of key intermediates, such as 3-methylbutanoic acid derivatives, which are then functionalized to introduce the 2-methyltetrazole group. The final step involves forming the potassium salt, which enhances solubility and bioavailability.
The structural features of this compound make it an attractive candidate for further investigation in various therapeutic areas. For instance, its ability to modulate inflammatory pathways has led to studies exploring its potential in treating chronic inflammatory diseases. Additionally, its antimicrobial properties have prompted research into its use as an alternative therapeutic agent against resistant bacterial strains.
In conclusion, the compound Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate (CAS No. 2445793-57-5) represents a promising area of research in pharmaceutical chemistry. Its unique structural composition and demonstrated biological activity make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications and mechanisms of action, this compound is poised to play a significant role in addressing unmet medical needs.
2445793-57-5 (Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate) 関連製品
- 675188-64-4(5-(2,3-dihydro-1H-indol-1-yl)methylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione)
- 55666-48-3(tert-butyl 2-(tert-butoxy)acetate)
- 2189107-75-1(1-{3-(2-methoxyphenyl)methylpiperidin-1-yl}prop-2-en-1-one)
- 1269294-34-9(1-(2-Fluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole)
- 2171689-79-3(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)butanamidoacetic acid)
- 99863-04-4(N-(2-methylpropyl)cyclohexanamine hydrochloride)
- 1340466-61-6(tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate)
- 1391211-17-8(4-(5-Oxomorpholin-3-yl)benzenecarbonitrile)
- 2228320-62-3(3-(2-bromo-6-fluorophenyl)propane-1-thiol)
- 128540-52-3(2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene)



